molecular formula C8H7BrClF B6203300 2-(1-bromoethyl)-1-chloro-3-fluorobenzene CAS No. 1338225-41-4

2-(1-bromoethyl)-1-chloro-3-fluorobenzene

Cat. No.: B6203300
CAS No.: 1338225-41-4
M. Wt: 237.5
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Description

2-(1-Bromoethyl)-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with a bromoethyl group at the second position, a chlorine atom at the first position, and a fluorine atom at the third position. The presence of these halogen atoms imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-bromoethyl)-1-chloro-3-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 1-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ethyl group attached to the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromoethyl group can be replaced by other nucleophiles such as hydroxide ions or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The halogen atoms in the compound can be involved in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in polar solvents like water or ethanol.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

2-(1-Bromoethyl)-1-chloro-3-fluorobenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems. It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development. The compound’s halogen atoms can enhance the pharmacokinetic properties of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-(1-bromoethyl)-1-chloro-3-fluorobenzene involves its interaction with molecular targets through its halogen atoms. The compound can form halogen bonds with nucleophilic sites on proteins and enzymes, affecting their function. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

    1-Bromo-2-chloro-3-fluorobenzene: Similar structure but lacks the ethyl group.

    2-Bromo-1-chloro-3-fluorobenzene: Similar structure but with different substitution pattern.

    2-(1-Bromoethyl)-1-chloro-4-fluorobenzene: Similar structure but with fluorine at the fourth position.

Uniqueness: 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of the bromoethyl group at the second position, along with chlorine and fluorine atoms, makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

CAS No.

1338225-41-4

Molecular Formula

C8H7BrClF

Molecular Weight

237.5

Purity

95

Origin of Product

United States

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